molecular formula C11H12N2O2S B2585681 2-(Pyrrolidin-1-ylsulfonyl)benzonitrile CAS No. 612044-36-7

2-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Cat. No. B2585681
M. Wt: 236.29
InChI Key: CWLJOGMEQPNZOF-UHFFFAOYSA-N
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Patent
US07982044B2

Procedure details

(Step 2) A solution of 2-(pyrrolidin-1-ylsulfonyl)benzonitrile obtained in Step 1 (0.1 g) and Raney-nickel (5 mg) in methanol (2.2 ml) was stirred at room temperature for 19 hr under a hydrogen atmosphere (50 psi). The reaction mixture was filtered through celite, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate→ethyl acetate:methanol=5:1) to give 1-[2-(pyrrolidin-1-ylsulfonyl)phenyl]methanamine (70 mg).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([S:6]([C:9]2[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=2[C:11]#[N:12])(=[O:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1>CO.[Ni]>[N:1]1([S:6]([C:9]2[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=2[CH2:11][NH2:12])(=[O:8])=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
N1(CCCC1)S(=O)(=O)C1=C(C#N)C=CC=C1
Name
Quantity
2.2 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate→ethyl acetate:methanol=5:1)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)S(=O)(=O)C1=C(C=CC=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.